molecular formula C7H14ClN B13434514 4-Ethylidenepiperidine hydrochloride

4-Ethylidenepiperidine hydrochloride

Cat. No.: B13434514
M. Wt: 147.64 g/mol
InChI Key: FMIDYECXOIDSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylidenepiperidine hydrochloride is a chemical compound belonging to the piperidine class of heterocyclic organic compounds. Piperidines are six-membered rings containing one nitrogen atom. This compound is characterized by the presence of an ethylidene group attached to the piperidine ring, and it is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylidenepiperidine hydrochloride typically involves the alkylation of 1-benzylpiperidine-4-one using an alkylating agent in the presence of an alkali and a suitable solvent . The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethylidenepiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Ethylidenepiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylidenepiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring with one nitrogen atom.

    4-Methylpiperidine: Similar structure with a methyl group instead of an ethylidene group.

    4-Piperidone: Contains a carbonyl group at the fourth position.

Uniqueness

4-Ethylidenepiperidine hydrochloride is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

4-ethylidenepiperidine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-2-7-3-5-8-6-4-7;/h2,8H,3-6H2,1H3;1H

InChI Key

FMIDYECXOIDSGE-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCNCC1.Cl

Origin of Product

United States

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